2(1H)-Pyridone, 5,6-dihydro-
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRHYRRQWIHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209265 | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-73-9 | |
| Record name | 5,6-Dihydro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-tetrahydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5,6 Dihydropyridin 2 1h One
Classical Synthetic Routes
Traditional methods for the synthesis of 5,6-dihydropyridin-2(1H)-one have laid the groundwork for more advanced procedures. These routes often rely on fundamental organic reactions, including dehydrogenation and condensation strategies.
Dehydrogenation of δ-Valerolactams
One of the principal methods for synthesizing 5,6-dihydropyridin-2(1H)-ones is the dehydrogenation of the corresponding saturated δ-valerolactam ring system. researchgate.net However, the utility of this route can be constrained by the availability of the necessary starting materials. researchgate.net A multi-step industrial process for a derivative, for instance, starts with the amidation of p-phenylenediamine (B122844) with δ-valerolactone. google.com The subsequent intermediate undergoes halogenation at the ortho position of the carbonyl group, followed by an elimination reaction to introduce the double bond, thereby forming the 5,6-dihydropyridin-2(1H)-one core. google.com This halogenation-elimination sequence serves as an effective method of dehydrogenation. google.com
Knoevenagel Condensation Approaches
Knoevenagel condensation, a variant of the aldol (B89426) condensation, provides another classical pathway to the dihydropyridinone skeleton. sigmaaldrich.com This reaction typically involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. sigmaaldrich.com In the synthesis of 5,6-dihydropyridin-2(1H)-one derivatives, this strategy can be applied intramolecularly. researchgate.netresearchgate.net
One reported synthesis begins with p-nitroaniline, which, after diazotization and coupling with ethyl acetoacetate, forms a β-keto ester intermediate. This intermediate then undergoes a Knoevenagel condensation, which leads to the formation of the dihydropyridinone core. The reaction proceeds through the formation of an enamine, which then undergoes tautomerism and cyclization. frontiersin.org The choice of solvent and the concentration of acid can influence the reaction's outcome, potentially leading to a mixture of 5,6-dihydropyridin-2-one and 3,6-dihydropyridin-2-one isomers. researchgate.net
Advanced and Stereoselective Synthesis
More recent synthetic developments have focused on creating the 5,6-dihydropyridin-2(1H)-one ring with greater efficiency and stereochemical control. These methods include intramolecular cyclizations and complex domino reactions that build the heterocyclic core in a single pot.
Intramolecular Wittig Cyclization
The Wittig reaction, a cornerstone of alkene synthesis, has been adapted for the intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides to produce 5,6-dihydropyridin-2(1H)-ones. researchgate.netrsc.org This approach is noted for its versatility and the high yields it can achieve. researchgate.net The process begins with the conversion of N-(3-oxoalkyl)chloroacetamides into their corresponding triphenylphosphonium salts by reacting them with triphenylphosphine. researchgate.net Subsequent treatment with a base, such as sodium methoxide, initiates the intramolecular cyclization, yielding the target dihydropyridinone. researchgate.net
This methodology has been described as a universal and diastereospecific route to various 5,6-dihydropyridin-2(1H)-ones and related fused heterocyclic systems. researchgate.netmdpi.com
Table 1: Synthesis of 5,6-Dihydropyridin-2(1H)-ones via Intramolecular Wittig Reaction Data sourced from Fisyuk, A. S., & Poendaev, N. V. (2002). researchgate.net
| Starting Material (N-(3-oxoalkyl)chloroacetamide derivative) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| N-(2-Oxopropyl)-N-phenyl-2-chloroacetamide | 1-Phenyl-4-methyl-5,6-dihydropyridin-2(1H)-one | 85 | 88-89 |
| N-(2-Oxobutyl)-N-phenyl-2-chloroacetamide | 1-Phenyl-4-ethyl-5,6-dihydropyridin-2(1H)-one | 87 | 78-79 |
| N-(2-Oxo-2-phenylethyl)-N-phenyl-2-chloroacetamide | 1,4-Diphenyl-5,6-dihydropyridin-2(1H)-one | 90 | 170-171 |
A key advantage of the intramolecular Wittig approach is its diastereospecificity. researchgate.net The stereochemistry of the final dihydropyridinone product is controlled by the stereochemistry of the starting N-(3-oxoalkyl)chloroacetamide precursor. researchgate.net The synthesis of these precursors can be achieved through various diastereo- and enantioselective methods. researchgate.net When specific diastereomers of the phosphonium (B103445) salts are used, the Wittig cyclization proceeds to form a single diastereomer of the resulting heterocyclic product, demonstrating the reaction's high level of stereochemical control. researchgate.net
Domino Reactions for Dihydropyridinone Synthesis
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules like 5,6-dihydropyridin-2(1H)-ones.
One such method is a domino Ugi/Aldol/Hydrolysis reaction. acs.orgbiocrick.comnih.gov This one-pot synthesis utilizes Baylis–Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals to construct the dihydropyridinone scaffold. acs.org The sequence involves an initial Ugi four-component reaction, followed by an intramolecular aldol condensation and subsequent hydrolysis to furnish the final product. acs.org Employing microwave irradiation can enhance the efficiency of this process, leading to yields of up to 75%.
Another advanced approach involves a phosphine-triggered domino sequence. u-szeged.huresearchgate.net A P(nBu)3-triggered process has been developed that proceeds through a cascade of retro-Claisen/intramolecular-Morita-Baylis-Hillman (MBH)/Wittig/vinylogous aldol transformations. u-szeged.huresearchgate.net This method allows for the synthesis of multisubstituted 5,6-dihydropyridin-2(1H)-one derivatives with unique substitution patterns in high yields. u-szeged.hu The reaction conditions, particularly the solvent, have a significant impact on the reaction's success. u-szeged.hu
Table 2: Substrate Scope for Phosphine-Triggered Domino Synthesis Data sourced from Makra, Z., et al. (2022). u-szeged.hu
| Aldehyde | Phosphine (equiv.) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | 1.2 | Ethanol (B145695) | 6-phenyl-3,4-di((E)-styryl)-5,6-dihydropyridin-2(1H)-one | 78 |
| Benzaldehyde | 1.5 | Ethanol | 6-phenyl-3,4-di((E)-styryl)-5,6-dihydropyridin-2(1H)-one | 72 |
| 4-Chlorobenzaldehyde | 1.2 | Ethanol | 6-(4-chlorophenyl)-3,4-bis((E)-4-chlorostyryl)-5,6-dihydropyridin-2(1H)-one | 90 |
| 4-Methylbenzaldehyde | 1.2 | Ethanol | 6-(p-tolyl)-3,4-bis((E)-4-methylstyryl)-5,6-dihydropyridin-2(1H)-one | 81 |
Ugi/Aldol/Hydrolysis Cascade Reactions
A highly efficient, one-pot synthetic route to the 5,6-dihydropyridin-2(1H)-one scaffold has been developed utilizing a domino reaction sequence. acs.orgnih.gov This process begins with a combination of Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals. acs.orgnih.gov The sequence involves an initial Ugi four-component reaction (Ugi-4CR), which proceeds through a metal-free pathway to form α-acyloxy amides. acs.org This intermediate then undergoes an aldol condensation followed by hydrolysis to construct the final dihydropyridinone ring system.
The efficiency of this cascade reaction can be significantly enhanced through the use of microwave irradiation. Heating the reaction mixture to 100°C for 30 minutes under microwave conditions has been shown to produce yields of up to 75%. A key advantage of this domino approach is its atom economy, as it minimizes the need for isolating and purifying intermediates. Furthermore, the microwave conditions have been observed to favor the formation of trans-diastereomers, offering a degree of stereochemical control.
Table 1: Ugi/Aldol/Hydrolysis Cascade Reaction Details
| Feature | Description |
|---|---|
| Reaction Type | Domino (Ugi/Aldol/Hydrolysis) |
| Starting Materials | Baylis-Hillman phosphonium salts, primary amines, isocyanides, arylglyoxals |
| Key Intermediate | α-Acyloxy amides |
| Enhancement | Microwave irradiation (100°C, 30 min) |
| Maximum Yield | Up to 75% |
| Advantages | One-pot synthesis, atom economy, stereochemical control (trans-favored) |
Catalytic Approaches to Dihydropyridinones
Catalysis offers powerful and selective methods for synthesizing dihydropyridinone structures, employing various metals and organocatalysts to achieve high yields and enantioselectivities.
N-Heterocyclic Carbene Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a range of chemical transformations, including the synthesis of six-membered heterocyclic compounds. chalmers.sechimicatechnoacta.ru An unprecedented enantioselective NHC-catalyzed [3 + 3] annulation reaction has been developed for the rapid preparation of 5,6-dihydropyrimidinones. acs.org This method involves the reaction of α-bromoenals with amidines, proceeding through a dual C-N bond formation to yield the target heterocycles in acceptable yields with good enantioselectivities. acs.org
While this specific protocol leads to dihydropyrimidinones, the underlying principles of NHC catalysis are broadly applicable. acs.org NHCs are effective in generating α,β-unsaturated acyl azolium intermediates, which can participate in various cascade reactions to form complex molecules. acs.org These reactions operate under mild conditions and are attractive for their potential in green chemistry by avoiding the use of heavy metals. chalmers.se
Gold(I) and Silver(I) Catalysis in Hetero-Diels-Alder Reactions
Gold(I) and silver(I) complexes are effective Lewis acid catalysts for hetero-Diels-Alder (HDA) reactions, a powerful tool for constructing six-membered heterocycles. units.itresearchgate.net These soft and carbophilic cations show a high affinity for alkynes, activating them for cycloaddition. units.it For instance, the gold(I)-catalyzed regioselective cyclization of silyl (B83357) ketene (B1206846) amides or carbamates with alkynes is a known strategy for constructing dehydro-δ-lactams, a class of compounds that includes dihydropyridinones. researchgate.net
In a typical inverse-electron-demand Diels-Alder (iEDDA) reaction, an electron-rich dienophile reacts with an electron-poor diene. units.it Gold and silver catalysts can activate dienophiles, such as diazenes, for highly regio- and enantioselective HDA reactions. nih.gov Chiral gold(I) complexes, in particular, have demonstrated high efficiency in activating urea-based diazene (B1210634) dienophiles for reactions with various dienes. nih.gov Although low yields can sometimes be attributed to the formation of polymeric structures from silver ion bridging, the use of multidentate ligands can overcome this issue. units.it Gold(I) catalysis has also been successfully applied in cascade reactions, such as a cycloisomerization/HDA/ring-opening sequence, to generate highly functionalized cyclic products. nih.gov
Palladium-Catalyzed Decarboxylative Carbonylation
Palladium catalysis provides a route to dihydropyridinone isomers, specifically the 3,6-dihydropyridin-2(1H)-one scaffold. researchgate.net This method involves the palladium-catalyzed decarboxylative carbonylation of 5-vinyloxazolidin-2-ones. researchgate.netmolaid.com The reaction proceeds at atmospheric pressure and involves the insertion of carbon monoxide. molaid.comdiva-portal.org This transformation is part of a broader class of palladium-catalyzed reactions that are fundamental to modern organic synthesis for creating C-C bonds. diva-portal.org The versatility of this approach allows for the synthesis of various α-methylene-γ, δ, and ε-lactams. acs.org
Regioselective Synthesis Strategies
Controlling the position of the double bond in the dihydropyridinone ring is a significant synthetic challenge. Several strategies have been developed to achieve regioselectivity.
One notable method is a divergent synthesis that can selectively produce either 5,6- or 3,6-dihydropyridin-2(1H)-one from a common precursor via an intramolecular Knoevenagel condensation. researchgate.net The regiochemical outcome is controlled by the reaction conditions, specifically the concentration of hydrochloric acid and the temperature. researchgate.net
The choice of solvent also plays a critical role in determining the regioselectivity of these reactions. researchgate.net A study on the acid-catalyzed cyclization of a malonylamide intermediate revealed significant solvent effects on the formation of dihydropyridin-2(1H)-ones. researchgate.netresearchgate.net
Table 2: Solvent Effect on Regioselective Dihydropyridinone Synthesis
| Entry | Solvent | Result |
|---|---|---|
| 1 | MeOH | Total degradation of starting material. researchgate.net |
| 2 | THF | Only traces of dihydropyridin-2(1H)-ones formed. researchgate.net |
| 3 | CCl₄ | Mixture of starting material and dihydropyridinone isomers. researchgate.net |
These findings underscore the importance of carefully optimizing reaction conditions to steer the synthesis towards the desired regioisomer. researchgate.netresearchgate.net
Green Chemistry Principles in Dihydropyridinone Synthesis
The application of green chemistry principles to the synthesis of dihydropyridinones aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. chalmers.se
A significant advancement is the adaptation of solid-phase organic synthesis (SPOS), a highly efficient methodology in drug discovery, to be more environmentally friendly. acs.orgresearchgate.netnih.gov This has been achieved by replacing traditional, hazardous solvents like DMF and CH₂Cl₂ with the greener solvent 2-MeTHF in all steps of the synthesis of 5,6-dihydropyridin-2(1H)-ones. acs.orgresearchgate.net The crucial cyclization step in this solid-phase approach is a nonclassical Wittig olefination of resin-bound esters. acs.orgnih.gov Importantly, this green protocol provides comparable results in terms of product purity and yield to traditional methods. acs.orgresearchgate.net
Other green strategies include the development of solvent-free and catalyst-free reactions. researchgate.net For example, a Biginelli's condensation to produce dihydropyrimidinones has been successfully conducted by directly reacting a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) in neat conditions without any catalyst. researchgate.net Furthermore, one-pot multicomponent reactions using bio-organic catalysts like taurine (B1682933) in green solvents such as ethanol contribute to the sustainability of these synthetic processes. rsc.org The "greenness" of such reactions can be quantified using metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Carbon Efficiency (CE), with higher values indicating a more sustainable process. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5,6-Dihydropyridin-2(1H)-one |
| 3,6-Dihydropyridin-2(1H)-one |
| 2-MeTHF (2-Methyltetrahydrofuran) |
| DMF (Dimethylformamide) |
| CH₂Cl₂ (Dichloromethane) |
| 5-vinyloxazolidin-2-one |
| α-bromoenal |
| Amidine |
| Baylis-Hillman phosphonium salt |
| Arylglyoxal |
| Isocyanide |
| Silyl ketene amide |
| Diazene |
| Taurine |
| Carbon monoxide |
| Hydrochloric acid |
| 1,3-dicarbonyl compound |
| Aldehyde |
Environmentally Benign Solvents and Conditions
The growing emphasis on green chemistry has spurred research into the development of synthetic protocols for 5,6-dihydropyridin-2(1H)-one that minimize the use of hazardous substances. A notable advancement in this area is the adaptation of solid-phase organic synthesis (SPOS) to incorporate environmentally friendly solvents. researchgate.netacs.orgnih.gov
One such approach focuses on replacing traditional, hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netacs.orgnih.gov This solvent is derived from renewable resources and is recognized for its favorable environmental and safety profile. In a solid-phase synthesis strategy, the use of 2-MeTHF as the exclusive solvent for all steps has been successfully demonstrated for the preparation of 5,6-dihydropyridin-2(1H)-one derivatives. researchgate.netacs.org This "green" protocol has been shown to provide comparable results in terms of product purity and yield to traditional methods that rely on more hazardous solvents. researchgate.netacs.orgnih.gov
The key transformation in this environmentally conscious synthesis is the cyclization step, which can be achieved through a nonclassical Wittig olefination of resin-bound esters. researchgate.netacs.org The solid-phase methodology itself contributes to the green credentials of the process by simplifying purification and reducing waste. acs.org Research has shown that the combination of 2-MeTHF with diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure) can lead to low levels of racemization during the synthesis. researchgate.net
| Condition | Traditional Protocol | Green Protocol |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Coupling Reagents | Standard peptide coupling reagents | DIC/OxymaPure |
| Cleavage | Trifluoroacetic acid (TFA) in DCM | TFA in 2-MeTHF |
| Purity | Comparable to Green Protocol | Comparable to Traditional Protocol |
| Yield | Comparable to Green Protocol | Comparable to Traditional Protocol |
This table provides a comparative overview of traditional versus green solid-phase synthesis protocols for 5,6-dihydropyridin-2(1H)-one derivatives.
Another green approach involves the use of N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions for the synthesis of related dihydropyrimidin-2-(1H)-ones. rasayanjournal.co.in This method is noted for its simplicity, clean reaction profile, and the fact that the product often precipitates directly from the reaction mixture, simplifying isolation. rasayanjournal.co.in
Efficient and Scalable Procedures
The development of efficient and scalable synthetic routes to 5,6-dihydropyridin-2(1H)-one is of significant interest for its application in medicinal chemistry and materials science. Several methodologies have been reported that aim to improve yield, reduce reaction times, and allow for large-scale production.
An intramolecular Wittig reaction of N-(3-oxoalkyl)chloroacetamides offers a diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones. researchgate.net This approach involves the conversion of chloroacetamides to their corresponding triphenylphosphonium salts, which then undergo cyclization. researchgate.net This method is highlighted for its high yields and stereospecificity. researchgate.net
A one-pot domino Ugi/Aldol/Hydrolysis reaction sequence provides another efficient route. acs.org This process utilizes Baylis–Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals to construct the dihydropyridinone ring system. acs.org The use of microwave irradiation can enhance the efficiency of this reaction, with reported yields of up to 75% in just 30 minutes.
Palladium(0)-catalyzed cross-coupling reactions of cyclic ketene aminal phosphates have also been developed as a concise and short synthetic entry to functionalized 5,6-dihydropyridin-2-one derivatives. clockss.org This strategy allows for the divergent synthesis of a variety of analogues. clockss.org
For the synthesis of specific derivatives, such as those used as intermediates for the anticoagulant Apixaban, scalable processes have been developed. niscpr.res.in One such process involves the reaction of 1-(4-nitrophenyl)piperidin-2-one (B57410) with phosphorous pentachloride in chloroform (B151607) to yield 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, which can then be further functionalized. niscpr.res.in This method is presented as a cost-effective and scalable alternative to previously reported syntheses. niscpr.res.in
| Synthetic Method | Key Reagents/Catalysts | Conditions | Yield | Reference |
| Intramolecular Wittig Reaction | Triphenylphosphine, Sodium methoxide | Room temperature | High | researchgate.net |
| Domino Ugi/Aldol/Hydrolysis | Baylis-Hillman phosphonium salts, primary amines, isocyanides, arylglyoxals | Microwave, 100°C, 30 min | up to 75% | acs.org |
| Palladium-Catalyzed Cross-Coupling | Palladium(0) catalyst, cyclic ketene aminal phosphates | Toluene, reflux | 77-94% (two steps) | clockss.org |
| PCl₅-mediated Chlorination/Elimination | Phosphorus pentachloride, Chloroform | 45-50°C, 3h | Not specified | niscpr.res.in |
This table summarizes various efficient and scalable synthetic methodologies for producing 5,6-dihydropyridin-2(1H)-one and its derivatives.
Chemical Reactivity and Transformation of 5,6 Dihydropyridin 2 1h One
Electrophilic and Nucleophilic Reactions
The 5,6-dihydropyridin-2(1H)-one moiety contains both nucleophilic and electrophilic centers. The nitrogen atom of the lactam can exhibit nucleophilic character, while the carbonyl carbon is an electrophilic site. The C=C double bond is generally electron-rich, making it susceptible to attack by electrophiles.
The reactivity of the double bond in dihydropyridine (B1217469) systems is a key feature of their chemistry. In related 5,6-unsubstituted 1,4-dihydropyridines, the C=C double bond demonstrates high reactivity and can function as an activated alkene in various reactions. beilstein-journals.orgnih.gov This inherent reactivity suggests that the double bond in 5,6-dihydropyridin-2(1H)-one is a primary site for electrophilic additions.
Cycloaddition Reactions
The unsaturated nature of the 5,6-dihydropyridin-2(1H)-one ring makes it an active participant in cycloaddition reactions, where it can act as either the dienophile or the diene component, leading to the formation of complex polycyclic structures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this context, 5,6-dihydropyridin-2(1H)-one typically acts as the dienophile, reacting with a conjugated diene. Research has shown that both achiral and enantiopure 5,6-dihydro-2(1H)-pyridones undergo Diels-Alder reactions with various buta-1,3-dienes. These reactions, which can be performed under thermal or catalytic conditions, yield partially reduced isoquinolones. researchgate.net
In related systems, such as the Povarov reaction (an aza-Diels-Alder reaction), 5,6-unsubstituted 1,4-dihydropyridine (B1200194) derivatives have been shown to behave as activated electron-rich dienophiles. beilstein-journals.orgnih.gov This highlights the general capacity of the dihydropyridine scaffold to participate as the 2π-electron component in these cycloadditions.
| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Product Type |
| 5,6-Dihydro-2(1H)-pyridone | Substituted buta-1,3-dienes | Partially reduced isoquinolones researchgate.net |
Formal [2+2] cycloaddition reactions involving dihydropyridine systems have been reported. Specifically, the reaction between dialkyl acetylenedicarboxylates and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) results in the formation of unique 2-azabicyclo[4.2.0]octa-3,7-dienes. beilstein-journals.org In this transformation, the dihydropyridine acts as the electron-rich alkene component. beilstein-journals.org Although this example involves a 1,4-dihydropyridine, it demonstrates the capability of the dihydropyridine double bond to participate in [2+2] cycloadditions.
Photochemical [2+2] cycloadditions are also a known reaction pathway for related compounds. For instance, N-methoxycarbonyl-5,6-dihydro-4-pyridone has been utilized as a chromophore for photochemical [2+2] cycloadditions. acs.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5,6-Unsubstituted 1,4-dihydropyridine | Dialkyl acetylenedicarboxylate | Refluxing acetonitrile | 2-Azabicyclo[4.2.0]octa-3,7-diene beilstein-journals.org |
Oxidation and Reduction Pathways
The double bond and carbonyl group in 5,6-dihydropyridin-2(1H)-one are susceptible to both oxidation and reduction, providing pathways to modify the core structure and access related saturated and aromatic systems.
One of the primary synthetic routes to 5,6-dihydropyridin-2(1H)-ones is the dehydrogenation (an oxidation reaction) of the corresponding saturated δ-valerolactams (piperidin-2-ones). nih.gov A specific laboratory method involves the oxidation of an N-Boc-3-phenylselenyl-2-piperidone intermediate with hydrogen peroxide. This leads to a selenoxy intermediate that undergoes spontaneous syn-elimination to introduce the C=C double bond, forming the N-Boc protected 5,6-dihydropyridin-2(1H)-one. youtube.com Additionally, laccase-mediated enzymatic oxidation has been used to convert 1,4-dihydropyridine derivatives into their corresponding aromatic pyridine (B92270) structures. mdpi.com
Conversely, the selective reduction of substituted 5,6-dihydropyridin-2(1H)-one derivatives has been demonstrated. The choice of reducing agent allows for chemoselectivity. For example, in a study on a complex derivative, sodium borohydride (B1222165) was used to reduce an ester side group to an alcohol, while the dihydropyridinone core remained intact. mdpi.com In the same study, sodium cyanoborohydride selectively reduced a C=N bond on a hydrazone substituent without affecting the core structure. mdpi.com
| Substrate | Reagent | Transformation | Product |
| Substituted 5,6-Dihydropyridin-2(1H)-one with ester moiety | Sodium borohydride | Selective reduction of ester | Corresponding alcohol mdpi.com |
| Substituted 5,6-Dihydropyridin-2(1H)-one with C=N moiety | Sodium cyanoborohydride | Selective reduction of C=N | Corresponding N-alkyl hydrazide mdpi.com |
Derivatization Strategies for Structural Modification
The 5,6-dihydropyridin-2(1H)-one scaffold is a useful template for creating diverse molecular architectures through various derivatization strategies. These modifications can be achieved during the synthesis of the ring or through post-synthetic modifications of a pre-formed ring.
A versatile and diastereospecific method for synthesizing a range of substituted 5,6-dihydropyridin-2(1H)-ones involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. nih.govresearchgate.net This strategy allows for the incorporation of various substituents onto the carbon framework of the dihydropyridinone ring.
Post-condensational modifications of functionalized 5,6-dihydropyridin-2(1H)-ones have also been explored to demonstrate their synthetic potential. mdpi.com These modifications include the selective reduction of side groups, oxidation of the dihydropyridinone core to the corresponding pyridone, and the exchange or deprotection of moieties attached to the lactam nitrogen. mdpi.com This approach significantly expands the chemical diversity of molecules that can be accessed from a common dihydropyridinone intermediate.
Computational and Theoretical Studies
Electronic Structure Analysis
Computational and theoretical studies provide profound insights into the intrinsic properties of 5,6-Dihydropyridin-2(1H)-one, elucidating its electronic structure, stability, and reactivity. These in silico methods are essential for understanding the molecule at a quantum mechanical level.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The properties of these frontier orbitals are primary determinants of a molecule's nucleophilic and electrophilic behavior. youtube.com
For 5,6-Dihydropyridin-2(1H)-one, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess non-bonding electron pairs, and the π-system of the C=C double bond. This distribution of electron density in the HOMO indicates that these sites are the most nucleophilic and likely to donate electrons in a chemical reaction. youtube.com Conversely, the LUMO is anticipated to be concentrated on the carbonyl carbon and the conjugated π-system, particularly the antibonding π* orbitals. This makes the carbonyl carbon and the β-carbon of the α,β-unsaturated system the primary electrophilic sites, susceptible to attack by nucleophiles. wpmucdn.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Frontier Molecular Orbital Characteristics of 5,6-Dihydropyridin-2(1H)-one
| Molecular Orbital | Primary Localization | Predicted Chemical Character |
|---|---|---|
| HOMO | Nitrogen lone pair, Oxygen lone pair, C=C π-bond | Nucleophilic / Basic |
| LUMO | Carbonyl π-antibonding orbital, C=C π-antibonding orbital | Electrophilic / Acidic |
Density Functional Theory (DFT) has become a standard and powerful computational method for investigating the electronic structure of molecules. uci.eduarxiv.org DFT calculations are used to determine various molecular properties, including optimized geometry, total electronic energy, and the distribution of electron density. rsc.org For 5,6-Dihydropyridin-2(1H)-one, DFT methods, often employing functionals such as B3LYP or M06-2X combined with basis sets like 6-31G* or larger, can provide accurate predictions of its structural and electronic properties. researchgate.net
These calculations can map the electrostatic potential surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to the nucleophilic and electrophilic sites predicted by FMO theory. Furthermore, DFT is used to calculate the energies of the molecular orbitals, including the HOMO and LUMO, providing a quantitative measure of the HOMO-LUMO gap. This data is invaluable for predicting the molecule's reactivity, stability, and spectroscopic characteristics. uci.edu
The six-membered dihydropyridine (B1217469) ring of 5,6-Dihydropyridin-2(1H)-one is not planar due to the presence of two sp³-hybridized carbon atoms (C5 and C6). Theoretical conformational analysis, typically performed using computational methods like DFT, is employed to determine the most stable three-dimensional arrangement of the atoms. For a six-membered ring containing one double bond, the most common low-energy conformations are the "half-chair" or "sofa" conformations. researchgate.net
In these conformations, four of the ring atoms lie in a plane, while the other two are puckered out of the plane to minimize angle and torsional strain. It is predicted that 5,6-Dihydropyridin-2(1H)-one adopts a distorted half-chair conformation as its most stable ground-state geometry. Substituents on the ring could further influence the specific puckering and lead to different stable conformers. nih.gov Understanding these conformational preferences is crucial as the molecule's shape directly impacts its biological activity and interactions with other molecules.
Spectroscopic Property Prediction
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical predictions of NMR spectra and UV-Vis absorption are indispensable tools for structure verification and for understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT, have advanced to a point where they can predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info The prediction process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield predicted chemical shifts. d-nb.infonih.gov
For 5,6-Dihydropyridin-2(1H)-one, the predicted ¹H NMR spectrum would show distinct signals for the vinyl protons, the protons on the sp³-hybridized carbons adjacent to the nitrogen, and the NH proton. The predicted ¹³C spectrum would similarly show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the saturated carbons. Comparing these predicted spectra with experimental data allows for unambiguous assignment of signals and confirmation of the molecular structure. researchgate.net Machine learning algorithms are also emerging as powerful tools for even faster and more accurate NMR shift prediction. nih.gov
Table 2: Typical Experimental ¹H-NMR Chemical Shifts for Protons in 5,6-Dihydropyridin-2(1H)-one Derivatives researchgate.net
| Proton Position | Chemical Shift Range (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 5.70 - 5.86 | dd (doublet of doublets) | ~10.1, ~2.0 |
| H-4 | 6.75 - 6.88 | dt (doublet of triplets) | ~10.1, ~4.5 |
| H-5 | ~2.40 | m (multiplet) | - |
| H-6 | ~3.45 | t (triplet) | ~6.5 |
| N-H | 7.00 - 7.40 | s (singlet, broad) | - |
Note: Data is generalized from derivatives and actual values for the parent compound may vary.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The α,β-unsaturated amide system in 5,6-Dihydropyridin-2(1H)-one constitutes a chromophore that absorbs UV radiation. libretexts.org
The primary electronic transitions expected for this molecule are:
A high-intensity π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This transition is expected to occur at a shorter wavelength (higher energy). msu.edulibretexts.org
A lower-intensity n → π* transition, which involves the promotion of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the oxygen atom, to a π* antibonding orbital. msu.edulibretexts.org This transition is typically symmetry-forbidden, resulting in a weaker absorption band at a longer wavelength (lower energy). youtube.com
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra, including the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) or oscillator strengths. researchgate.net
Table 3: Predicted Electronic Transitions for 5,6-Dihydropyridin-2(1H)-one
| Transition Type | Electron Promotion | Expected Intensity | Predicted Wavelength Region |
|---|---|---|---|
| π → π * | HOMO (π) → LUMO (π*) | Strong (High ε) | 200-250 nm |
| n → π * | HOMO-n (Oxygen lone pair) → LUMO (π*) | Weak (Low ε) | >280 nm |
Reactivity Prediction and Mechanistic Insights
Computational chemistry offers powerful tools to predict the reactivity of 5,6-dihydropyridin-2(1H)-one and to provide detailed insights into its reaction mechanisms. These theoretical approaches complement experimental findings, allowing for a deeper understanding at the molecular level.
The reactivity of the 5,6-dihydropyridin-2(1H)-one scaffold is often associated with its α,β-unsaturated carbonyl system, which functions as a Michael acceptor. This electrophilicity is believed to be critical for the biological effects of natural products containing this moiety, such as piperlongumine (B1678438). nih.govresearchgate.net Experimental studies on piperlongumine and its analogs suggest that its cellular mechanism involves the generation of reactive oxygen species (ROS) and covalent modification of cellular nucleophiles, consistent with the presence of a reactive electrophilic site. nih.govnih.gov
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of molecular systems. cuny.edumdpi.comnih.gov Through DFT calculations, a variety of global and local reactivity descriptors can be determined to predict how and where a molecule will react. nih.gov These descriptors provide quantitative measures of chemical reactivity, helping to identify the most reactive sites within a molecule. For instance, analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. cuny.edu The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. For a Michael acceptor like 5,6-dihydropyridin-2(1H)-one, the LUMO is expected to be localized over the α,β-unsaturated system, confirming its electrophilic nature. The energy gap between the HOMO and LUMO also serves as an indicator of chemical stability and reactivity. mdpi.com
More advanced descriptors derived from DFT provide further nuanced predictions of reactivity. nih.govresearchgate.net These are summarized in the table below.
| Descriptor | Significance |
|---|---|
| Chemical Potential (µ) | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | Indicates resistance to change in electron distribution; a larger HOMO-LUMO gap implies greater hardness and lower reactivity. cuny.edu |
| Global Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. nih.gov |
| Fukui Function (f(r)) | A local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov |
| Dual Descriptor (Δf(r)) | Provides a more precise picture of reactive sites by simultaneously considering nucleophilic and electrophilic character, clearly distinguishing between them. nih.gov |
Furthermore, DFT-based methods are employed to map out entire reaction pathways. For structurally related heterocyclic systems, quantum mechanical cluster approaches have been used to model enzyme-catalyzed reactions, such as the ring-opening of 5,6-dihydrouracil. rsc.org These studies can elucidate complex, multi-step mechanisms involving nucleophilic attack, proton transfers, and the stabilization of transition states by surrounding residues, providing a detailed, dynamic picture of the reaction. rsc.org
Advanced Computational Chemistry Techniques
To explore the behavior of 5,6-dihydropyridin-2(1H)-one in more complex biological environments, researchers utilize advanced computational techniques that simulate molecular interactions and dynamics. These methods extend beyond static reactivity predictions to model how the compound behaves in solution and interacts with macromolecular targets like proteins.
Molecular Docking is a widely used technique to predict the preferred binding mode and affinity of a small molecule to a biological target. For example, molecular docking studies have been performed on piperlongumine-inspired analogues containing the dihydropyridinone core to investigate their interactions with proteins involved in inflammatory pathways, such as NF-κB. mdpi.com Such simulations can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems. Starting from a docked pose or a solvated state, MD simulations calculate the trajectory of atoms and molecules over time based on a force field. This allows researchers to assess the conformational stability of the 5,6-dihydropyridin-2(1H)-one scaffold within a binding site, observe conformational changes in the target protein upon binding, and analyze the role of solvent molecules in mediating interactions.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions in large systems like enzymes. In a QM/MM simulation, the region where bond-breaking and bond-forming events occur (e.g., the 5,6-dihydropyridin-2(1H)-one ring and the reacting residues of an enzyme) is treated with a high-level, accurate QM method. The remainder of the system, such as the bulk of the protein and the surrounding solvent, is described using a computationally efficient MM force field. This dual-level approach makes it feasible to model reaction pathways and calculate activation energies in a realistic biological environment, combining quantum accuracy with the ability to handle large system sizes.
| Technique | Purpose | Application to 5,6-Dihydropyridin-2(1H)-one Systems |
|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a macromolecular target. | Used to model the interaction of derivatives with protein targets like NF-κB. mdpi.com |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior and movement of atoms and molecules. | Assesses the stability of ligand-protein complexes and analyzes conformational dynamics. |
| QM/MM | Models chemical reactions in large systems by combining high-accuracy QM for the reactive site with efficient MM for the environment. | Enables the study of enzymatic reactions or covalent modifications involving the dihydropyridinone core in a biological context. |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 5,6-Dihydropyridin-2(1H)-one. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, provides a detailed picture of the connectivity and chemical environment of each atom in the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum of 5,6-Dihydropyridin-2(1H)-one exhibits distinct signals corresponding to the seven protons in the molecule. The spectrum is characterized by signals for the two olefinic protons and the three methylene (B1212753) protons, in addition to the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the deshielding effects of the double bond.
A representative ¹H NMR spectrum shows the following approximate chemical shifts and multiplicities:
H3 & H4 (vinyl): These protons appear in the downfield region typical for vinylic protons, further shifted by the adjacent carbonyl group and nitrogen atom.
H5 & H6 (methylene): These aliphatic protons appear as multiplets in the upfield region.
NH: The amide proton signal can be broad and its chemical shift is often solvent-dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in the heterocyclic ring. The chemical shifts provide insight into the electronic environment of each carbon. Data reported for 5,6-Dihydropyridin-2(1H)-one in CDCl₃ are consistent with the proposed structure, showing a downfield signal for the carbonyl carbon, two signals for the sp²-hybridized olefinic carbons, and two signals for the sp³-hybridized methylene carbons.
| Carbon Atom | 13C Chemical Shift (δ, ppm) in CDCl₃ | Attached Protons (from ¹H NMR) |
|---|---|---|
| C2 (C=O) | ~170 | - |
| C3/C4 (C=C) | ~120-140 | H3/H4 |
| C5/C6 (-CH₂-) | ~20-40 | H5/H6 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the vinylic proton at C4 and the adjacent methylene protons at C5. Likewise, the methylene protons at C5 would show a correlation to the methylene protons at C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would definitively link the proton signals for H3, H4, H5, and H6 to their corresponding carbon signals (C3, C4, C5, and C6), confirming their assignments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5,6-Dihydropyridin-2(1H)-one is dominated by characteristic absorption bands that confirm the presence of the amide functional group and the carbon-carbon double bond.
Key vibrational frequencies observed in the IR spectrum include:
N-H Stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.
C=O Stretching (Amide I band): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹. This intense band is characteristic of the carbonyl stretching vibration in a six-membered lactam ring.
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring typically gives rise to a medium-intensity band in the 1600-1650 cm⁻¹ region.
C-H Stretching: Bands corresponding to sp² C-H stretching (from the vinyl protons) appear just above 3000 cm⁻¹, while those for sp³ C-H stretching (from the methylene protons) appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3200 - 3400 |
| C=O (Lactam) | Stretch (Amide I) | 1650 - 1680 |
| C=C (Vinyl) | Stretch | 1600 - 1650 |
| C(sp²)-H | Stretch | > 3000 |
| C(sp³)-H | Stretch | < 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For 5,6-Dihydropyridin-2(1H)-one (C₅H₇NO), the expected monoisotopic mass is approximately 97.05 Da.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 97. The fragmentation of this molecular ion would provide further structural confirmation. Common fragmentation pathways for cyclic amides can involve:
Loss of CO: A fragment corresponding to the loss of a neutral carbon monoxide molecule (28 Da) could lead to a peak at m/z 69.
Ring Cleavage: Various ring-opening and subsequent fragmentation pathways can occur, leading to a series of smaller fragment ions that are characteristic of the dihydropyridinone ring system. For example, retro-Diels-Alder type reactions can be a characteristic fragmentation pathway for cyclic systems containing double bonds.
X-ray Crystallography for Structural Elucidation
As of the current literature survey, a single-crystal X-ray structure for the unsubstituted 5,6-Dihydropyridin-2(1H)-one has not been reported in publicly accessible databases. Were such data available, it would provide incontrovertible proof of the molecular structure, including the planarity of the amide group and the conformation of the dihydropyridinone ring. It would also reveal details of the intermolecular interactions, such as hydrogen bonding between the amide N-H and carbonyl oxygen atoms, which dictate the crystal packing arrangement.
Structure Activity Relationship Sar Studies and Bioisosteric Modifications
Pharmacophore Identification and Validation
A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" nih.gov. The process of identifying and validating a pharmacophore model is a cornerstone of rational drug design, guiding the discovery of new molecules with desired biological functions nih.govnih.gov.
Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based nih.govslideshare.net.
Ligand-based modeling is employed when the three-dimensional structure of the biological target is unknown but a set of active molecules has been identified. This method extracts common chemical features from the aligned structures of these active compounds to create a hypothesis of the essential interaction points.
Structure-based modeling is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available nih.govnih.gov. This allows for the direct identification of key interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the ligand and the active site of the target nih.gov.
The key features that typically constitute a pharmacophore model include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable centers (PI, NI) nih.govresearchgate.net. These features represent the crucial functionalities required for a compound's activity nih.gov.
Once a pharmacophore model is generated, it must undergo rigorous validation to ensure its ability to distinguish between active and inactive compounds nih.govnih.gov. Common validation methods include:
Fischer's Randomization Test: This statistical method assesses the probability that the correlation between chemical structures and biological activity in the model arose by chance.
Test Set Validation: The model is used to predict the activity of a set of known compounds (the test set) that were not used in its creation. A high correlation between the predicted and experimental activities indicates a robust model researchgate.net.
Decoy Set Screening: The model's ability to prioritize active molecules from a large database of inactive or random molecules (a decoy set) is evaluated. A successful model will identify a high percentage of the known active compounds while minimizing the selection of decoys nih.govresearchgate.net. The quality of a model is often quantified using metrics like the Receiver Operating Characteristic (ROC) curve nih.govresearchgate.net.
For derivatives of 5,6-dihydropyridin-2(1H)-one, a pharmacophore model for a specific activity, such as anti-fibrotic effects, would likely identify the carbonyl group of the lactam ring as a key hydrogen bond acceptor and aromatic substituents as crucial for hydrophobic or pi-stacking interactions.
Substituent Effects on Biological Activity
The biological activity of 5,6-dihydropyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies systematically investigate these effects to optimize a lead compound's potency and selectivity nih.gov.
A prominent example involves the development of pirfenidone (B1678446) analogues with anti-fibrotic activity. Pirfenidone itself is 5-methyl-1-phenylpyridin-2(1H)-one. Studies on related N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide derivatives have provided detailed insights into their SAR against fibrosis. In one such study, researchers synthesized a series of compounds and evaluated their ability to inhibit the proliferation of NIH/3T3 fibroblast cells, a common in vitro model for fibrosis research nih.gov.
The key findings from these SAR studies are summarized below:
Effect of Substituents on the Acetamide (B32628) Phenyl Ring: The presence and position of substituents on the terminal phenyl ring of the acetamide side chain significantly influence activity.
Halogen substituents (F, Cl, Br) at the ortho-position generally result in potent compounds. For instance, compound YZQ03 (2-chloro) showed strong activity with an IC₅₀ value of 0.20 mM nih.gov.
Electron-donating groups, such as a methyl group at the ortho-position (YZQ05 ), also conferred high potency (IC₅₀ = 0.22 mM) nih.gov.
However, moving the substituent to the para-position often leads to a decrease or loss of activity.
Increasing the steric bulk at the ortho-position, for example, by replacing a methyl group with a larger cyclohexyl group (YZQ15 ), resulted in a significant drop in potency (IC₅₀ > 1 mM) nih.gov.
Effect of the Linker: The length and nature of the linker between the pyridinone core and the terminal ring are important. An acetamide linker (-NH-CO-CH₂-) was found to be favorable in many active derivatives nih.gov.
Multisubstitution Effects: Introducing multiple substituents can further enhance activity. Compound YZQ17 , with methyl groups at the 2, 4, and 6 positions of the terminal phenyl ring, was the most potent compound in the series, with an IC₅₀ of 0.14 mM, making it approximately 100 times more potent than pirfenidone in this assay nih.gov. Conversely, replacing the methyl groups with electron-withdrawing fluorine atoms (YZQ18 ) led to a complete loss of activity, highlighting the importance of electronic and steric factors nih.gov.
The following interactive table details the structure-activity relationships for a selection of N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide derivatives as anti-fibrosis agents nih.gov.
These findings underscore that small, lipophilic, or electron-donating groups at the ortho-position of the terminal phenyl ring are favorable for activity, while bulky groups or substitution at the para-position are detrimental. This detailed SAR provides a clear roadmap for the future design of more potent anti-fibrotic agents based on the 5,6-dihydropyridin-2(1H)-one scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Precursor for Drug Development
The dihydropyridinone core is a versatile precursor in the synthesis of various pharmaceuticals. Its chemical structure allows for modifications at several positions, enabling the creation of a diverse library of compounds for drug discovery programs.
One of the most critical applications of a 5,6-dihydropyridin-2(1H)-one derivative is in the manufacturing of Apixaban, an anticoagulant medication used to prevent blood clots. Specifically, compounds such as 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one and 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one serve as key intermediates in several patented synthesis routes for Apixaban.
Therapeutic Potential of Dihydropyridinone Analogs
Analogs of dihydropyridinone have demonstrated significant therapeutic potential, particularly in the realm of oncology. By modifying the core structure, researchers have developed compounds with potent biological activities against various cancer cell lines.
Dihydropyridinone and structurally related dihydropyrimidinone (DHPM) analogs have emerged as a promising class of anticancer agents. Numerous studies have demonstrated their antiproliferative effects against a wide range of human cancer cell lines. The anticancer activity is often attributed to several interconnected mechanisms that disrupt cancer cell proliferation and survival.
Research has shown that these compounds can be highly effective, with some analogs exhibiting significant cytotoxicity at micromolar concentrations. The tables below summarize the in vitro anticancer activity of selected dihydropyridine (B1217469) and dihydropyrimidinone analogs against various cancer cell lines.
Table 1: Anticancer Activity of Dihydropyridine Analogs
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Compound S22 (a 3,4-dihydropyridine-2(1H)-thione) | A375 (Melanoma) | IC50 | 1.71 ± 0.58 | benthamscience.com |
| 1,4-DHP Analog 6 | MCF-7 (Breast) | IC50 | 61.1 | nih.gov |
| 1,4-DHP Analog 21 | HeLa (Cervical) | IC50 | 39.7 | nih.gov |
| 1,4-DHP-Triazole Conjugate 13ad' | Caco-2 (Colorectal) | IC50 | 0.63 ± 0.05 | researchgate.net |
Table 2: Anticancer Activity of Dihydropyrimidinone (DHPM) Analogs
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| DHPM Derivative D1 (ethylamine) | A549 (Lung) | IC50 | 142.1 | semanticscholar.org |
| DHPM Derivative D2 (ethanolamine) | A549 (Lung) | IC50 | 150.3 | semanticscholar.org |
| Compound 5l (bearing 4-Cl-phenyl) | A549 (Lung) | IC50 | 18.65 ± 1.87 | nih.gov |
| Compound 5l (bearing 4-Cl-phenyl) | HeLa (Cervical) | IC50 | 26.59 ± 2.71 | nih.gov |
One of the proposed mechanisms for the anticancer activity of dihydropyridinone analogs involves the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. While normal cells maintain a balance of ROS, many cancer cells exhibit a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults.
Certain hydroxypyridone compounds, which are structurally related to dihydropyridinones, have been shown to produce ROS when complexed with iron. These complexes can stimulate the oxidation of ferrous iron (Fe²⁺), leading to the one-electron reduction of oxygen to form a superoxide anion. This process can disrupt cellular functions by damaging DNA and disturbing mitochondrial energy metabolism. The generation of ROS can inactivate critical enzymes, like aconitase, by oxidizing their iron-sulfur clusters, further contributing to cellular stress and death.
A primary mechanism by which dihydropyridinone analogs exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.
Multiple studies have shown that dihydropyridine and dihydropyrimidinone derivatives can cause cancer cells to halt their progression through the cell cycle, often at the G2/M phase. This phase is critical for preparation for mitosis (cell division). By arresting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. For example, certain 3,4-dihydropyridine-2(1H)-thione analogs were found to inhibit tubulin polymerization, which is essential for forming the mitotic spindle required for cell division. This disruption leads to aberrant spindle formation, G2/M arrest, and ultimately apoptosis benthamscience.com. Similarly, dihydropyridine-based 1,2,3-triazole derivatives have been shown to promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells researchgate.net.
Following cell cycle arrest, these compounds often trigger the apoptotic cascade. Apoptosis is a natural and orderly process of cell self-destruction that is often evaded by cancer cells. Flow cytometry studies have confirmed that treatment with potent dihydropyrimidinone analogs leads to a dose-dependent increase in apoptosis in cancer cells, such as the A549 lung cancer cell line nih.gov.
The chemical structure of 5,6-dihydropyridin-2(1H)-one features an α,β-unsaturated carbonyl system. This structural motif makes the compound a "Michael acceptor," meaning it is electrophilic and can react with nucleophiles in a process called Michael addition nih.gov.
In a biological context, important cellular nucleophiles include the thiol groups of cysteine residues in proteins and small molecules like glutathione (B108866) and cysteamine (B1669678). The ability of dihydropyridinone analogs to act as Michael acceptors allows them to form covalent bonds with these nucleophilic sites nih.gov. This covalent modification can irreversibly inhibit the function of key proteins that are crucial for cancer cell survival and proliferation nih.gov. For instance, by targeting cysteine residues within the active sites of enzymes or regulatory proteins, these compounds can disrupt essential cellular signaling pathways, leading to cell death nih.gov. This mechanism represents a promising strategy in cancer therapy, offering the potential for potent and selective targeting of disease-associated proteins nih.gov. While the specific reaction with the aminothiol (B82208) cysteamine is plausible due to its nucleophilic thiol group, the broader mechanism involves reaction with various biological thiols.
Calcium Channel Blocking Activity
The dihydropyridine heterocyclic system is a well-established pharmacophore known for its role in L-type calcium channel blockers, which are crucial in treating hypertension. utrgv.edu These compounds function by inhibiting the influx of calcium ions into vascular smooth muscle and, to a lesser degree, cardiac muscles. utrgv.edu This action leads to the relaxation of vascular smooth muscle (vasodilation), which in turn decreases systemic vascular resistance and lowers blood pressure. utrgv.edu
While the broader class of 1,4-dihydropyridines (DHPs) are well-known L-type calcium channel blockers, research has also shown that DHP derivatives can block T-type Ca(2+) channels. nih.gov This blockade can be selective for different channel subtypes (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3), which may provide distinct pharmacological and clinical benefits. nih.gov The specific structure of the dihydropyridine derivative plays a critical role in its potency and selectivity. consensus.app For instance, studies on various DHP derivatives have demonstrated differing profiles in their ability to block T-type calcium channel subtypes. nih.gov
Table 1: Selectivity of Dihydropyridine (DHP) Derivatives for T-Type Ca(2+) Channel Subtypes This table is generated based on data presented in the text and illustrates the varied blocking activity of different DHP compounds.
| DHP Derivative | Ca(v)3.2 (alpha(1H)) Blockade | Ca(v)3.3 (alpha(1I)) Blockade | Ca(v)3.1 (alpha(1G)) Blockade |
|---|---|---|---|
| Amlodipine | Yes | Yes | Yes |
| Manidipine | Yes | Yes | Yes |
| Nicardipine (B1678738) | Yes | Yes | Yes |
| Azelnidipine | Yes | No | Yes |
| Nilvadipine | Yes | Yes | No |
| Aranidipine | Yes | No | No |
| Nifedipine | Little to No Effect | Little to No Effect | Little to No Effect |
Potential in Treating Neurodegenerative and Infectious Diseases
The applications for dihydropyridinone-related structures have expanded into the fields of neurodegenerative and infectious diseases. mdpi.com Iron accumulation in the brain is a factor associated with oxidative stress in several chronic neurological diseases, including Parkinson's disease. northumbria.ac.uk Metal chelators based on the hydroxypyridinone structure have shown neuroprotective properties in cellular models of Parkinson's disease. northumbria.ac.ukresearchgate.net Specifically, novel 1-hydroxypyridin-2-one (1,2-HOPO) compounds have demonstrated protection against the neurotoxin 6-hydroxydopamine (6-OHDA), with efficacy comparable to the established iron chelator deferiprone. northumbria.ac.uk This neuroprotective capacity is attributed to the chelation of the neuronal labile iron pool. northumbria.ac.uk
Furthermore, chronic viral and bacterial infections are considered potential risk factors for some neurodegenerative diseases. nih.gov While direct studies on 5,6-dihydropyridin-2(1H)-one for infectious diseases are limited, the broader class of related heterocyclic compounds has been investigated for activity against viral infections. mdpi.com
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a therapeutic target for inflammatory, immune, and neurological disorders. nih.govnih.govuoa.gr A novel class of potent P2X7 inhibitors has been identified through the modification of a dihydropyridinone scaffold. nih.gov Specifically, converting a 1,4-dihydropyridinone system to a 1,2-dihydropyridinone system, along with other substitutions, led to the development of potent P2X7 antagonists. nih.gov These compounds are being evaluated for their potential role in treating conditions where the P2X7 receptor plays a key role in the inflammatory cascade. nih.gov The development of selective P2X7 receptor antagonists is an active area of research in medicinal chemistry. uoa.gr
Table 2: Examples of P2X7 Receptor Antagonists This table lists examples of compounds identified as P2X7 receptor antagonists, highlighting the diversity of chemical structures targeting this receptor.
| Compound Name | Type | Key Characteristic |
|---|---|---|
| A-438079 | Selective Antagonist | Disrupts ATP-mediated signaling by interacting with allosteric sites. scbt.com |
| KN-62 | Selective Antagonist | Modulates receptor activity and influences ion flow dynamics. scbt.com |
| A-804598 | Selective Antagonist | Stabilizes the inactive conformation of the receptor, preventing ion channel opening. scbt.com |
| GW-791343 | Potent Antagonist | Exhibits selective inhibition of ATP-induced receptor activation. scbt.com |
| Oxidized ATP (oATP) | Antagonist | A non-selective antagonist often used in research. sigmaaldrich.com |
Interaction Studies with Biological Targets
Understanding how a compound interacts with its biological target is fundamental to drug discovery. For dihydropyridine derivatives, a primary target is the calcium channel. utrgv.edudroracle.ai These drugs bind to specific sites on the α1-subunit of the L-type calcium channel. droracle.ai
Beyond calcium channels, studies have revealed that some dihydropyridine calcium channel blockers also possess mineralocorticoid receptor (MR) antagonist activity. ahajournals.org Molecular modeling indicates that dihydropyridines can dock into the ligand-binding domain of the mineralocorticoid receptor, partially overlapping with the binding site of steroidal MR antagonists. ahajournals.org This interaction involves competing with the natural ligand, aldosterone, for binding and blocking the recruitment of coactivators to the receptor. ahajournals.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of 5,6-dihydropyridin-2(1H)-ones and their derivatives is an area of active investigation, with a focus on developing more efficient, versatile, and diastereospecific methods. nih.govresearchgate.net A significant advancement is the use of intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. nih.govresearchgate.net This method provides a universal and diastereospecific route to various substituted 5,6-dihydropyridin-2(1H)-ones in high yields. nih.govresearchgate.net
Another key development is the adaptation of solid-phase organic synthesis (SPOS) for these heterocycles. acs.org SPOS is a powerful technique for creating diverse molecular libraries for drug discovery. acs.org The crucial step in this approach involves a nonclassical Wittig olefination of resin-bound esters to achieve cyclization. acs.org
Furthermore, divergent synthesis strategies are being explored, such as those employing intramolecular Knoevenagel condensation. researchgate.net This allows for the regioselective synthesis of either 5,6- or 3,6-dihydropyridin-2(1H)-one isomers from a common precursor under controlled acidic conditions. researchgate.net Researchers have also demonstrated catalyst-free, multi-component reactions under ultrasound irradiation, highlighting a move towards safer and more environmentally benign protocols. rsc.org
| Methodology | Key Features | Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| Intramolecular Wittig Cyclization | Diastereospecific cyclization | N-(3-oxoalkyl)chloroacetamides | High yields, universal application | nih.govresearchgate.net |
| Solid-Phase Organic Synthesis (SPOS) | Nonclassical Wittig olefination on-resin | Resin-bound esters | Efficient for library synthesis, amenable to green solvents | acs.org |
| Intramolecular Knoevenagel Condensation | Regioselective formation of isomers | Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate | Divergent synthesis, environmentally friendly | researchgate.net |
| Catalyst-Free, Four-Component Reaction | Ultrasound irradiation in aqueous ethanol (B145695) | Dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, aldehydes | Environmentally benign, short reaction times, high yields | rsc.org |
Exploration of New Biological Activities and Therapeutic Applications
While the broader class of dihydropyrimidinones (DHPMs) is known for a wide spectrum of biological activities—including anticancer, antibacterial, antiviral, and anti-inflammatory properties—the specific therapeutic potential of 5,6-dihydropyridin-2(1H)-one derivatives is an expanding field of research. ekb.egresearchgate.net The pyridinone core itself is a versatile scaffold that can form multiple hydrogen bonds, potentially enhancing interactions with therapeutic targets. nih.gov
Recent studies on related pyridinone derivatives have identified novel inhibitors of soluble epoxide hydrolase (sEH), a promising target for hypertension and vascular inflammation. nih.gov Other derivatives have shown potential as antiviral agents, for instance, by targeting the endonuclease of the influenza virus RNA-dependent RNA polymerase or acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov The maturation inhibitor PF-46396, which contains a pyridinone moiety, has demonstrated a unique mechanism of action against HIV-1. acs.org Furthermore, dihydropyrimidine (B8664642) derivatives have been investigated as calcium channel blockers, with some compounds showing greater efficacy than the reference drug nicardipine (B1678738) in isolated tissue models. nih.gov
Future work will likely focus on synthesizing libraries of 5,6-dihydropyridin-2(1H)-one analogues and screening them against a wider range of biological targets to uncover new therapeutic applications.
| Therapeutic Area | Biological Target/Mechanism | Compound Class | Reference |
|---|---|---|---|
| Cardiovascular | Soluble Epoxide Hydrolase (sEH) Inhibition | 4,6-disubstituted Pyridin-2(1H)-ones | nih.gov |
| Cardiovascular | Calcium Channel Blockade | Dihydropyrimidin-2(1H)-ones | nih.gov |
| Antiviral (Influenza) | Polymerase Acidic (PA) Endonuclease Inhibition | Hydroxypyridin-2(1H)-ones | nih.gov |
| Antiviral (HIV) | Maturation Inhibition | PF-46396 (contains pyridinone) | acs.org |
| Antiviral (HBV) | Inhibition of HBV DNA Replication | Substituted 1-phenylpyridin-2(1H)-ones | nih.gov |
| Antibacterial | Multiple (targeting drug-resistant strains) | Dihydropyrimidinones | nih.gov |
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental validation is crucial for accelerating the discovery of new derivatives with enhanced properties. Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are being employed to understand the action mechanisms of dihydropyridine-based compounds and to design molecules with improved activity. researchgate.net These methods help identify key structural features responsible for biological efficacy, guiding synthetic efforts toward more potent compounds. researchgate.net
On the experimental side, advanced spectroscopic techniques are indispensable. Magic Angle Spinning (MAS) NMR spectroscopy, for example, has been used to determine the high-resolution structure of the HIV-1 protein complexed with the pyridinone-containing inhibitor PF-46396, revealing unique binding poses for its different enantiomers. acs.org Standard techniques such as 1H NMR, 13C NMR, and IR spectroscopy remain fundamental for the structural confirmation of newly synthesized compounds. nih.govnih.gov The integration of these advanced computational and experimental tools allows for a more rational approach to drug design, from initial concept to final validation.
Mechanistic Elucidation of Biological Pathways
Understanding how 5,6-dihydropyridin-2(1H)-one derivatives exert their biological effects at a molecular level is a critical future research direction. While broad biological activities are known for related compounds, detailed mechanistic studies are often lacking for this specific scaffold. Future research will need to focus on identifying the precise molecular targets and biological pathways modulated by these compounds.
For example, studies on related molecules have implicated various pathways. Some dihydropyrimidinones may function as inhibitors of angiogenesis, a key process in cancer progression. ekb.eg In the context of metabolic diseases, research on long-lived C. elegans mutants has highlighted the importance of pathways like purine (B94841) metabolism, suggesting potential targets for longevity-related interventions. nih.gov For antiviral pyridinones, the mechanism can involve the inhibition of essential viral enzymes, as seen with influenza RdRP. nih.gov Elucidating these pathways for 5,6-dihydropyridin-2(1H)-one derivatives will be essential for their development as therapeutic agents and for understanding potential mechanisms of drug resistance.
Design of Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. wikipedia.org This is achieved by using carriers such as nanoparticles, liposomes, dendrimers, or micelles to transport the drug to a specific tissue or cell type. wikipedia.orghilarispublisher.comnih.gov
For derivatives of 5,6-dihydropyridin-2(1H)-one, the development of targeted delivery systems represents a significant opportunity to improve their therapeutic profile. hilarispublisher.com These systems can protect the drug from premature degradation, improve its solubility, and control its release rate. hilarispublisher.comnih.gov For instance, a potent but poorly soluble anticancer derivative could be encapsulated within polymeric nanoparticles or liposomes to improve its bioavailability and target it specifically to tumor tissue. hilarispublisher.comnih.gov While the application of these advanced delivery systems is still emerging for this specific class of compounds, it stands as a pivotal area for future research to translate promising in vitro activity into in vivo therapeutic success.
Sustainable and Green Chemical Synthesis Expansion
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. nih.gov For dihydropyridinone synthesis, this trend involves moving away from hazardous solvents and reagents towards more sustainable alternatives. frontiersin.orgmdpi.com
A notable green approach is the use of solid-phase organic synthesis with environmentally friendly solvents like 2-MeTHF, which has shown comparable results to traditional protocols in terms of yield and purity. acs.org The development of one-pot, multi-component reactions is another cornerstone of green synthesis, as these methods improve atom economy and reduce the number of purification steps, thereby minimizing waste. frontiersin.orgnih.gov
The use of heterogeneous catalysts, such as magnetic, silica, or zirconium-based systems, is also gaining prominence. frontiersin.orgnih.gov These catalysts are often more environmentally friendly, can be easily separated from the reaction mixture, and can be reused for several cycles, making the process more cost-effective and sustainable. frontiersin.orgnih.gov For example, iron oxide nanoparticles synthesized using green methods (e.g., plant extracts) have been employed as effective heterogeneous catalysts for producing dihydropyrimidinone derivatives under solvent-free conditions. researchgate.net The continued expansion of these green methodologies will be crucial for the large-scale and environmentally responsible production of 5,6-dihydropyridin-2(1H)-one and its derivatives.
Q & A
Q. What is the structural and functional significance of the 5,6-dihydropyridin-2(1H)-one unit in piperlongumine (PL) and its anticancer activity?
The 5,6-dihydropyridin-2(1H)-one unit acts as a critical pharmacophore in PL, enabling its Michael acceptor reactivity. This unit reacts with thiol-containing biomolecules (e.g., cysteamine), generating reactive oxygen species (ROS) and disrupting redox balance. ROS accumulation triggers downstream events like lipid peroxidation, mitochondrial membrane potential collapse, and caspase-dependent apoptosis in cancer cells (A549, SK-OV3) . Methodologically, this is validated via:
Q. How is 5,6-dihydropyridin-2(1H)-one synthesized, and what are its key characterization techniques?
Synthesis typically involves:
- Intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides to form the lactam ring .
- Multicomponent reactions (e.g., Ugi/Aldol/hydrolysis domino reactions) using Baylis-Hillman phosphonium salts .
Characterization relies on: - 1H/13C NMR for structural confirmation (e.g., olefinic proton shifts at δ5.965) .
- HRMS to verify molecular weight and adduct formation (e.g., cysteamine adducts at m/z 417.1466) .
Advanced Research Questions
Q. How do substituent position effects (vs. electronic effects) influence the cytotoxicity of 5,6-dihydropyridin-2(1H)-one analogs?
Positional isomerism significantly impacts cytotoxicity. For example:
Q. What experimental strategies address contradictions in ROS-mediated anticancer mechanisms?
ROS exhibit dual roles: pro-survival signaling at low levels vs. cytotoxic oxidative stress at high levels. To resolve this:
- Dose-response profiling : Titrate PL concentrations (e.g., 10–100 µM) to identify thresholds for ROS-induced apoptosis vs. adaptation .
- NAC (N-acetylcysteine) pretreatment : Validate ROS dependency by reversing apoptosis (e.g., NAC reduces PL-induced G2/M arrest from 33.8% to baseline) .
- Mitochondrial function assays : Measure ROS-driven MMP collapse via rhodamine 123 fluorescence .
Q. How can the lactam unit of 5,6-dihydropyridin-2(1H)-one be optimized for selective cancer cell targeting?
Key strategies include:
- Pro-drug design : Mask the Michael acceptor (e.g., esterification) to reduce off-target thiol reactivity in normal cells .
- Hybrid pharmacophores : Fuse the lactam with other redox-active moieties (e.g., quinones) to enhance ROS generation .
- In vivo stability testing : Monitor pharmacokinetics in PBS buffer (pH 7.4) to ensure lactam integrity .
Data Contradiction Analysis
Q. Why do some 5,6-dihydropyridin-2(1H)-one analogs show reduced cytotoxicity despite structural similarity to PL?
Analog 1k, lacking the lactam unit, shows weak activity (IC50 > 115 µM) due to:
- Lower electrophilicity : Reduced thiol reactivity (k2 = 1.80 M<sup>−1</sup> s<sup>−1</sup> vs. PL’s 2.26 M<sup>−1</sup> s<sup>−1</sup>) .
- Diminished ROS induction : 1k causes 1.3-fold ROS increase vs. PL’s 1.7-fold .
Resolution : Prioritize analogs retaining the lactam scaffold for SAR studies .
Experimental Design Considerations
Q. What controls are essential when assessing 5,6-dihydropyridin-2(1H)-one-induced apoptosis?
Q. How can ROS quantification be standardized across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
